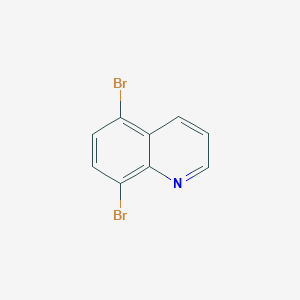

5,8-Dibromoquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,8-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSHATKNSDVDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356135 | |

| Record name | 5,8-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81278-86-6 | |

| Record name | 5,8-dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,8 Dibromoquinoline and Its Core Derivatives

Strategies for Direct Synthesis of 5,8-Dibromoquinoline

The direct introduction of two bromine atoms onto the quinoline (B57606) ring at positions 5 and 8 can be achieved through several methods, each with its own advantages and specific applications.

Multi-Step Approaches from Precursors

Classic quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer reactions, offer a versatile platform for the construction of the quinoline nucleus, which can be subsequently brominated or built from brominated precursors. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgalfa-chemistry.comorganicreactions.orgwordpress.comdbpedia.orgnih.govsynarchive.comslideshare.netnih.goviipseries.orgresearchgate.netorganicreactions.orgwikiwand.comquimicaorganica.orgwikipedia.org

The Skraup synthesis , a reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, can be employed to produce quinolines. wikipedia.orgwordpress.comiipseries.orgorganicreactions.org By utilizing a dibromo-substituted aniline (B41778), such as 2,4-dibromoaniline, as the starting material, a dibromoquinoline can be synthesized. researchgate.netguidechem.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to yield the quinoline ring.

Similarly, the Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, provides another route to substituted quinolines. wikipedia.orgdbpedia.orgsynarchive.comslideshare.netresearchgate.net The use of a dibromoaniline in this reaction would lead to the formation of a dibromoquinoline derivative.

The Friedländer synthesis offers a convergent approach by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgalfa-chemistry.comorganicreactions.orgnih.govjk-sci.com While not a direct one-pot synthesis for this compound from simple precursors, this method can be adapted to create the dibromoquinoline core if the appropriate brominated starting materials are used.

Bromination Reactions for Dibromoquinoline Formation

Direct bromination of the quinoline ring is a common and effective method for the synthesis of this compound. The regioselectivity of the bromination is influenced by the reaction conditions and the substituents present on the quinoline ring.

A notable method involves the treatment of quinoline with bromine in the presence of silver sulfate and concentrated sulfuric acid. This reaction proceeds by shaking the mixture until the bromine is consumed, followed by filtration and precipitation to yield this compound.

| Reactants | Reagents | Conditions | Product | Yield |

| Quinoline | Bromine, Silver sulfate, Concentrated sulfuric acid | Shaking, Room temperature | This compound | Not specified |

The bromination of substituted quinolines, such as 1,2,3,4-tetrahydroquinoline, can also lead to the formation of dibromoquinoline derivatives after an aromatization step. nih.gov

One-Pot Synthetic Procedures for Dibromoquinoline-Dione Systems

Quinoline-diones are an important class of compounds with diverse biological activities. The synthesis of dibromo-substituted quinoline-diones can be achieved through multi-step processes. For instance, 6,7-dibromoquinoline-5,8-dione (B3062177) can be synthesized from 8-hydroxyquinoline (B1678124) through a sequence of bromination and oxidation steps. smolecule.com

While direct one-pot syntheses of dibromoquinoline-dione systems are less common, nucleophilic amination of a pre-formed bromoquinoline-dione can be considered a one-pot functionalization. For example, 7-bromoquinoline-5,8-dione can react with various aryl sulfonamides in a direct nucleophilic amination to produce a series of N-(7-bromoquinoline-5,8-dione-6-yl)arylsulfonamides. researchgate.net

Synthesis of Substituted this compound Variants

The synthetic methodologies can be adapted to produce various isomers and derivatives of dibromoquinoline, each with unique properties and potential applications.

Preparation of 6,8-Dibromoquinolines

The synthesis of 6,8-dibromoquinoline (B11842131) can be achieved through several routes. One approach involves the Skraup synthesis starting from a suitably substituted aniline. Following the synthesis of 6,8-dibromoquinoline, it can be further functionalized to create a variety of derivatives with potential anticancer activities. researchgate.net

Another method involves the bromination of 1,2,3,4-tetrahydroquinoline, which can yield 6,8-dibromotetrahydroquinoline. Subsequent aromatization of this intermediate leads to the formation of 6,8-dibromoquinoline. nih.gov

| Starting Material | Reaction | Product |

| Substituted Aniline | Skraup Synthesis | 6,8-Dibromoquinoline |

| 1,2,3,4-Tetrahydroquinoline | Bromination, then Aromatization | 6,8-Dibromoquinoline |

Synthesis of 5,7-Dibromoquinoline Derivatives

The 5,7-dibromo substitution pattern is commonly found in derivatives of 8-hydroxyquinoline, a potent chelating agent. The direct bromination of 8-hydroxyquinoline is a straightforward method to obtain 5,7-dibromo-8-hydroxyquinoline. This reaction can be carried out using bromine in various solvents, including chloroform (B151607) or aqueous hydrobromic acid. nih.gov The reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform has been reported to give an excellent yield of the desired product. nih.gov

| Starting Material | Reagent | Solvent | Product |

| 8-Hydroxyquinoline | Bromine (2 equivalents) | Chloroform | 5,7-Dibromo-8-hydroxyquinoline |

| 8-Hydroxyquinoline | Bromine | Aqueous Hydrobromic Acid | 5,7-Dibromo-8-hydroxyquinoline |

Furthermore, the bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can initially yield 7-bromoquinolin-8-ol, which can be further manipulated to introduce other substituents. nih.gov The investigation of bromination on various 8-substituted quinolines has shown that the reaction conditions can be optimized to favor the formation of mono- or di-bromo derivatives. acgpubs.orgresearchgate.netresearchgate.net

Formation of 6-Amino-7-bromoquinoline-5,8-dione

6-Amino-7-bromoquinoline-5,8-dione is a heterocyclic compound whose structure is a valuable scaffold for developing novel therapeutic agents. Its synthesis can be achieved through carefully controlled reactions that selectively introduce amino and bromo groups onto the quinoline-5,8-dione core. Two primary strategies have been established for its formation: electrophilic bromination and nucleophilic aromatic substitution.

Electrophilic Bromination Route:

This method begins with the precursor 6-aminoquinoline-5,8-dione. The synthesis proceeds via an electrophilic substitution reaction. The potent electron-donating nature of the amino group located at the C6 position of the quinoline ring directs the incoming electrophile, in this case, bromine, to the adjacent C7 position. This directing effect results in a high degree of regioselectivity, yielding the desired 6-Amino-7-bromoquinoline-5,8-dione.

Nucleophilic Aromatic Substitution (SNAr) Route:

An alternative pathway involves the nucleophilic amination of 7-bromoquinoline-5,8-dione. In this synthesis, the amination reaction occurs specifically at the C6 position. The regioselectivity of this nucleophilic substitution is well-defined, providing a reliable method for the formation of the target compound. researchgate.net The bromine atom at the C7 position can subsequently be displaced by various nucleophiles in further reactions, allowing for the synthesis of a diverse library of derivatives.

| Starting Material | Reagent | Reaction Type | Product |

| 6-Aminoquinoline-5,8-dione | Bromine (Br₂) | Electrophilic Aromatic Substitution | 6-Amino-7-bromoquinoline-5,8-dione |

| 7-Bromoquinoline-5,8-dione | Amine Source | Nucleophilic Aromatic Substitution (Amination) | 6-Amino-7-bromoquinoline-5,8-dione |

Generation of 6,8-Dibromo-5-nitroquinoline

The synthesis of 6,8-Dibromo-5-nitroquinoline involves the nitration of a pre-existing dibrominated quinoline structure. This method highlights a common strategy in organic synthesis where the sequence of functional group introduction is critical to achieving the desired substitution pattern.

The established protocol for the generation of 6,8-Dibromo-5-nitroquinoline begins with 6,8-dibromoquinoline as the starting material. The synthesis is carried out under acidic conditions by dissolving the starting material in sulfuric acid. The solution is then cooled to a low temperature, typically -5°C, using a salt-ice bath to control the exothermic nature of the reaction.

A solution of 50% nitric acid in sulfuric acid is added dropwise to the cooled 6,8-dibromoquinoline solution while maintaining the low temperature and stirring. After the addition is complete, the reaction is held at this temperature for approximately one hour before being allowed to warm to room temperature. The reaction mixture is subsequently poured onto crushed ice, followed by extraction with an organic solvent like dichloromethane (CH₂Cl₂) to isolate the product.

| Starting Material | Reagents | Key Conditions | Product |

| 6,8-Dibromoquinoline | 50% Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | -5°C, followed by warming to room temperature | 6,8-Dibromo-5-nitroquinoline |

Chemical Reactivity and Transformation Mechanisms

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 5,8-Dibromoquinoline serves as a key substrate in several such transformations, primarily catalyzed by palladium complexes. These reactions enable the introduction of diverse functional groups onto the quinoline (B57606) core, leading to the creation of novel compounds with potentially valuable properties.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for the formation of carbon-carbon triple bonds. In the context of dibromoquinolines, this reaction has been employed to synthesize alkynylated derivatives, which are of interest for their potential biological activities.

Research has demonstrated the successful synthesis of both mono- and bis-alkynylated derivatives of quinoline-5,8-diones starting from 6,7-dibromoquinoline-5,8-dione (B3062177). afribary.comobiaks.comgrossarchive.com The reaction of 6,7-dibromoquinoline-5,8-dione with various terminal alkynes in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, yields the corresponding alkynylated products. obiaks.comajouronline.com The synthesis of five mono- and five bis-alkynylated derivatives has been reported, showcasing the versatility of this method. afribary.comgrossarchive.comgrossarchive.com

The synthesis of bis-alkynylated quinoline-5,8-diones is achieved through the cross-coupling of 6,7-dibromoquinoline-5,8-dione with terminal alkynes using a palladium catalyst in the presence of tetrabutylammonium (B224687) fluoride (B91410) trihydrate. researchgate.netbioline.org.br By adjusting the stoichiometric ratio of the reactants to 1:2 (dibromoquinoline-dione to alkyne), bis-alkynylated products can be obtained in good yields. bioline.org.br For instance, the reaction with phenylacetylene (B144264) resulted in the highest yield of 80% within 72 minutes. bioline.org.br However, it has been noted that the yields for bis-alkynylated products are generally lower than those for the corresponding mono-alkynylated derivatives. bioline.org.br

The structures of these synthesized compounds have been confirmed using various spectroscopic techniques, including UV-Visible, FT-IR, and NMR spectroscopy. obiaks.comajouronline.comobiaks.com

Table 1: Examples of Mono- and Bis-Alkynylated Quinoline-5,8-diones

| Starting Material | Alkyne | Product Type | Catalyst System |

| 6,7-Dibromoquinoline-5,8-dione | Terminal Alkynes | Mono-alkynylated | Palladium Catalyst ajouronline.com |

| 6,7-Dibromoquinoline-5,8-dione | Terminal Alkynes | Bis-alkynylated | PdCl₂(PPh₃)₂ / TBAF·3H₂O researchgate.netbioline.org.br |

| 6,7-Dibromoquinoline-5,8-dione | Phenylacetylene | Bis-alkynylated | PdCl₂(PPh₃)₂ / TBAF·3H₂O bioline.org.br |

The Sonogashira coupling reaction is typically performed with a palladium-phosphine complex as the catalyst, often in the presence of a copper(I) salt as a co-catalyst and an amine base. sci-hub.se However, modifications to the conventional Sonogashira protocol have been explored, such as conducting the reaction in the absence of copper, amine, and solvent. bioline.org.br

The generally accepted mechanism involves a catalytic cycle with palladium. The active palladium(0) species undergoes oxidative addition with the aryl halide (dibromoquinoline). The terminal alkyne reacts with the copper(I) salt to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the resulting palladium(II) complex yields the alkynylated product and regenerates the palladium(0) catalyst. sci-hub.se

In the case of 6,7-dibromoquinoline-5,8-dione, the reactivity of the two bromine atoms can differ. The bromine at the 6-position is more susceptible to nucleophilic attack, making it the preferred site for the initial alkynylation. bioline.org.brresearchgate.net This regioselectivity is attributed to the electronic effects within the quinoline-5,8-dione system. researchgate.net For double substitution to occur at both the 6- and 7-positions, metal catalysis is essential to enhance the reactivity of the 7-position. researchgate.net

The use of tetrabutylammonium fluoride (TBAF) as a base and phase-transfer catalyst in copper-free Sonogashira reactions has been shown to be effective. researchgate.net

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex, is another key transformation for this compound derivatives.

Research has shown that 6,7-dibromoquinoline-5,8-dione and 6,7-dichloroquinoline-5,8-dione (B1222834) can be successfully coupled with a variety of aryl boronic acids using a palladium/SPhos-mediated system, leading to high yields of the corresponding aryl-substituted quinolinediones. researchgate.netresearchgate.net Similarly, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde undergoes Suzuki-Miyaura cross-coupling with arylboronic and arylvinylboronic acids to produce 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov

Interestingly, studies on dibromoquinolines have revealed a general lack of high regioselectivity in Suzuki couplings compared to other dibromoheteroaromatics. nih.gov However, some level of selectivity has been achieved for 5,7-dibromoquinoline, with a preference for coupling at the 5-position. nih.gov In the case of 6,8-dibromoquinoline (B11842131) derivatives, such as methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate, Suzuki-Miyaura coupling with arylboronic acids leads exclusively to the 6,8-diaryl substituted products without selectivity. mdpi.com This lack of selectivity is rationalized by the comparable carbon-bromine bond strengths at different positions on the quinoline ring. mdpi.com

The choice of catalyst can influence the outcome of the reaction. For instance, while Pd(PPh₃)₄ was found to be ineffective in promoting the coupling of 6,8-dibromo-4-methoxy-2-phenylquinoline, the use of dichlorobis(tricyclohexylphosphine)palladium(II) (PdCl₂(PCy₃)₂) as the catalyst source led to a complete transformation and improved product yields. mdpi.commdpi.com

Stille Coupling Applications

The Stille coupling, a reaction between an organotin compound and an organohalide catalyzed by palladium, has also been utilized to functionalize dibromoquinolines. A notable application is the synthesis of a tridentate pincer ligand, where 2,8-dibromoquinoline (B1372101) is coupled with 2-(tributylstannyl)pyridine. olemiss.edu This is followed by a palladium-catalyzed cross-coupling with diphenylphosphine (B32561) to yield the final ligand. olemiss.edu

General procedures for Stille coupling often involve using catalysts like Pd₂(dba)₃ with P(o-tol)₃ or Pd(PPh₃)₄ in toluene (B28343) at elevated temperatures. rsc.org These methods have been applied to the synthesis of various complex organic molecules. rsc.org

Ullmann Polymerization of Dibromoquinolines

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, has been adapted for polymerization. The Yamamoto polymerization, which is a related nickel-catalyzed coupling, has been used to synthesize conjugated microporous polymer networks from halogen-functionalized monomers. researchgate.net

Specifically, the regioselective Ullmann polymerization of 2,8-dibromoquinoline on a gold (Au(111)) surface has been demonstrated. acs.orgresearcher.life At lower temperatures (348–368 K), the reaction primarily forms covalent dimers through a head-to-head coupling. acs.org As the temperature is increased (390–473 K), longer oligomers and polymer chains are formed. acs.org This surface-assisted polymerization allows for the creation of well-defined poly(quinolinediyl) structures. researchgate.net Stoichiometric nickel(0) homocoupling procedures have also been used to synthesize poly(quinoline-5,8-diyl) from this compound. dtic.mil

The bromine atoms at the C5 and C8 positions of the quinoline ring are key to its reactivity, serving as leaving groups in substitution reactions and enabling the formation of organometallic intermediates through metal-halogen exchange.

Nucleophilic Substitution and Amination Reactions

The electron-withdrawing nature of the quinoline ring system facilitates nucleophilic aromatic substitution (SNAr) at the bromine-substituted positions.

While direct studies on this compound are not extensively detailed, research on structurally similar compounds provides significant insight. Palladium-catalyzed Buchwald-Hartwig amination reactions have been successfully applied to various quinoline derivatives to form C-N bonds. For instance, the amination of 6,7-dibromo-5,8-quinolinequinone with a range of aniline (B41778) derivatives demonstrates the utility of this method. researchgate.netresearchgate.net These reactions, catalyzed by palladium complexes, yield novel 6-arylamino derivatives in excellent yields. researchgate.net The choice of palladium catalyst and ligand system is crucial and often optimized based on the electronic and steric properties of the specific quinoline substrate and the amine. ias.ac.in

Similarly, the Hartwig-Buchwald amination of 5-bromo-8-benzyloxyquinoline with secondary anilines has been explored, highlighting the effectiveness of sterically demanding phosphine (B1218219) ligands in achieving high yields. ias.ac.in

Table 1: Palladium-Catalyzed Amination of 6,7-Dibromo-5,8-quinolinequinone with Anilines researchgate.net This table is representative of Buchwald-Hartwig reactions on a related quinoline core.

| Aniline Derivative | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 4-Nitroaniline | 6-(4-Nitrophenylamino)-7-bromo-5,8-quinolinequinone | 75 | 86 |

| Aniline | 6-Phenylamino-7-bromo-5,8-quinolinequinone | 60 | 90 |

| 2-Methylaniline | 6-(2-Methylphenylamino)-7-bromo-5,8-quinolinequinone | 90 | 90 |

| 2-Nitroaniline | 6-(2-Nitrophenylamino)-7-bromo-5,8-quinolinequinone | 190 | 85 |

The synthesis of amino acid derivatives through nucleophilic substitution has also been reported for related quinoline structures. Specifically, 6,7-dibromo-5,8-quinolinedione has been shown to react with amino acids to supply the desired substituted products. researchgate.net The choice of solvent was found to significantly impact reaction time and yield, with pyridine (B92270) being identified as the most effective among those studied. researchgate.net

The bromine atoms on the quinoline core can be displaced by various nucleophiles. Copper-promoted substitution reactions of 6,8-dibromoquinoline with sodium methoxide (B1231860) have been investigated, leading to the formation of 6,8-dimethoxyquinoline (B1356820). tubitak.gov.tr The reaction proceeds through initial formation of mono-methoxylated isomers (8-bromo-6-methoxyquinoline and 6-bromo-8-methoxyquinoline), with the dimethoxy product becoming dominant with prolonged reaction times or through direct treatment with sodium methoxide in the presence of copper(I) iodide (CuI). tubitak.gov.tr

Furthermore, 6,8-dibromoquinoline can undergo nucleophilic substitution with cyanide ions. The reaction with copper(I) cyanide (CuCN) at high temperatures yields a mixture of mono- and di-cyano derivatives, including 6-bromo-8-cyanoquinoline, 8-bromo-6-cyanoquinoline, and 6,8-dicyanoquinoline. researchgate.net

Table 2: Nucleophilic Substitution Reactions of 6,8-Dibromoquinoline tubitak.gov.trresearchgate.net

| Reagent(s) | Product(s) | Yield (%) |

|---|---|---|

| NaOCH₃, CuI | 6,8-Dimethoxyquinoline | 84 |

| CuCN, DMF | Mixture of 6-Bromo-8-cyanoquinoline, 8-Bromo-6-cyanoquinoline, and 6,8-Dicyanoquinoline | N/A |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for converting aryl halides into reactive organometallic intermediates, which can then be trapped with various electrophiles to introduce new functional groups. Bromoquinolines are excellent substrates for these transformations. csic.es

The treatment of dibromoquinolines with organolithium reagents, such as n-butyllithium (n-BuLi), can induce a lithium-bromine exchange. Studies on 6,8-dibromoquinoline show that this exchange can be controlled to achieve regioselectivity. tubitak.gov.trresearchgate.net When 6,8-dibromoquinoline is treated with n-BuLi, a dilithiated intermediate is formed, which can then be quenched with electrophiles. researchgate.net This method has been used to synthesize 6,8-bis(trimethylsilyl)quinoline and 6,8-bis(methylthio)quinoline in good yields. tubitak.gov.tr Research on 4,6,8-tribromoquinoline further demonstrates that lithium-halogen exchange with n-BuLi proceeds regioselectively at the C4 and C-8 positions. researchgate.net

Table 3: Lithium-Bromine Exchange of 6,8-Dibromoquinoline followed by Electrophilic Trapping tubitak.gov.tr

| Reagent 1 | Electrophile | Product | Yield (%) |

|---|---|---|---|

| n-BuLi | Si(CH₃)₃Cl | 6,8-Bis(trimethylsilyl)quinoline | 76 |

| n-BuLi | S₂(CH₃)₂ | 6,8-Bis(methylthio)quinoline | 78 |

The bromine-magnesium exchange reaction is a common method for preparing Grignard reagents from aryl bromides. The use of mixed lithium/magnesium reagents, such as iPrMgCl·LiCl, has proven highly effective for promoting exchange reactions on a wide range of aryl and heteroaryl bromides that are often sluggish with conventional Grignard reagents. beilstein-journals.orgbeilstein-journals.org

This methodology has been applied for the regioselective functionalization of various dibromoquinoline isomers. For example, 2,3-dibromoquinoline (B82864) is regioselectively converted to the 3-magnesiated quinoline derivative, while 2,4-dibromoquinoline (B189380) yields the 4-magnesiated species when treated with iPrMgCl·LiCl. beilstein-journals.org These reactions are typically fast and occur at low temperatures. beilstein-journals.org The resulting Grignard reagents are versatile intermediates that can be trapped with electrophiles like tosyl cyanide (TsCN) to furnish functionalized quinolines in high yields. beilstein-journals.org While specific studies on this compound are less common, the principles established with other isomers suggest that regioselective Grignard formation is a viable pathway for its functionalization. acs.org

Other Significant Transformations

Detailed research findings on the specific transformations of this compound into its methoxy (B1213986) and cyano derivatives, as well as its condensation reactions with heterocyclic thioamines, are not extensively available in the public domain. The majority of published research focuses on the reactivity of other isomers, particularly 6,8-dibromoquinoline. researchgate.nettubitak.gov.trdergipark.org.trresearchgate.nettubitak.gov.trresearchgate.net

The conversion of dibromoquinolines to dimethoxy and dicyano derivatives typically proceeds via nucleophilic aromatic substitution reactions. For the analogous compound, 6,8-dibromoquinoline, these transformations are well-documented. For instance, the synthesis of 6,8-dimethoxyquinoline has been achieved by treating 6,8-dibromoquinoline with sodium methoxide in the presence of a copper(I) iodide (CuI) catalyst in dimethylformamide (DMF). researchgate.nettubitak.gov.tr Similarly, the conversion to 6,8-dicyanoquinoline can be accomplished by reacting 6,8-dibromoquinoline with copper(I) cyanide (CuCN) in a suitable high-boiling solvent like DMF. tubitak.gov.trdergipark.org.tr

While these reactions provide a general pathway for such transformations on the quinoline core, specific experimental data, including reaction conditions and yields for the direct conversion of This compound to 5,8-dimethoxyquinoline and 5,8-dicyanoquinoline , are not detailed in the currently available scientific literature. The electronic and steric environment of the bromine substituents at the C-5 and C-8 positions differs significantly from that of the C-6 and C-8 positions, which would influence the reaction kinetics and outcomes. Therefore, the conditions used for the 6,8-isomer may not be directly transferable.

Table 1: Representative Transformations of Dibromoquinolines (Data for 6,8-isomer)

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6,8-Dibromoquinoline | NaOMe, CuI, DMF, 150°C, 20 h | 6,8-Dimethoxyquinoline | 84% | researchgate.nettubitak.gov.tr |

| 6,8-Dibromoquinoline | CuCN, DMF, reflux | 6,8-Dicyanoquinoline | 20% | tubitak.gov.tr |

| 6,8-Dibromoquinoline | CuCN, DMF, reflux | 8-Bromo-6-cyanoquinoline | 9% | tubitak.gov.tr |

| 6,8-Dibromoquinoline | CuCN, DMF, reflux | 6-Bromo-8-cyanoquinoline | 43% | tubitak.gov.tr |

Note: This table is provided for illustrative purposes based on the reactivity of the 6,8-isomer, as specific data for the 5,8-isomer is not available.

Condensation reactions between halo-substituted quinolines and heterocyclic thioamines, such as 2-aminothiophenol, are employed to construct fused polycyclic heterocyclic systems, like quinobenzothiazines. These reactions typically involve the formation of a new thiazine (B8601807) ring.

The synthesis of thiazolo[5,4-f]quinazolines, a related class of compounds, has been reported from precursors other than this compound. mdpi.comnih.govnih.govmdpi.com Published methodologies for the synthesis of quinobenzothiazine derivatives often utilize different starting materials or isomers of dibromoquinoline. nih.gov

Specific studies detailing the condensation of This compound with heterocyclic thioamines to form the corresponding fused thiazole (B1198619) or thiazine structures are not found in the reviewed literature. The viability and outcome of such a reaction would depend on the reactivity of the C-Br bonds at the 5 and 8 positions towards nucleophilic attack by the thiol group of the heterocyclic amine and the subsequent cyclization.

Derivatization Strategies and Scaffold Modification

Functionalization at Specific Positions of the Quinoline (B57606) Ring

The 5,8-dibromoquinoline core can be selectively modified at several positions, either by reacting the existing bromine substituents or by targeting other available C-H bonds on the quinoline ring. These functionalization reactions are fundamental for building molecular complexity.

Further electrophilic substitution on the this compound ring can lead to polyhalogenated quinolines. For instance, the bromination of this compound can yield 5,6,8-tribromoquinoline, demonstrating that the benzenoid ring can accommodate additional substituents. Another key strategy is nitration. The direct nitration of related dibromoquinolines, such as 6,8-dibromoquinoline (B11842131), has been shown to produce the corresponding 5-nitro derivative. nih.gov The introduction of a strong electron-withdrawing group like a nitro group not only adds a new functional handle but also activates the C-Br bonds towards nucleophilic aromatic substitution (SNAr). nih.gov

The bromine atoms at the C-5 and C-8 positions are themselves reactive sites for substitution. Through metal-halogen exchange, using reagents like n-butyllithium (n-BuLi), a dilithioquinoline species can be generated. This intermediate can then react with various electrophiles to introduce new functional groups. researchgate.net Furthermore, copper-promoted nucleophilic substitution provides a pathway to replace the bromine atoms with nucleophiles like methoxide (B1231860). researchgate.net This method is particularly useful for introducing oxygen-based functionalities.

The following table summarizes key functionalization reactions applicable to the dibromoquinoline scaffold, based on established chemical principles and reactions demonstrated on closely related isomers.

| Reaction Type | Reagents | Position(s) Targeted | Product Type | Reference Example |

|---|---|---|---|---|

| Electrophilic Nitration | HNO₃/H₂SO₄ | C-6 (anticipated) | Nitro-dibromoquinoline | Nitration of 6,8-dibromoquinoline at C-5 nih.gov |

| Nucleophilic Substitution (Copper-promoted) | NaOMe, CuI, DMF | C-5, C-8 | Dimethoxyquinoline | Substitution on 6,8-dibromoquinoline researchgate.net |

| Metal-Halogen Exchange | 1. n-BuLi 2. (CH₃)₂S₂ | C-5, C-8 | Bis(methylthio)quinoline | Reaction on 6,8-dibromoquinoline researchgate.net |

| Metal-Halogen Exchange | 1. n-BuLi 2. (CH₃)₃SiCl | C-5, C-8 | Bis(trimethylsilyl)quinoline | Reaction on 6,8-dibromoquinoline researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | Piperazine or Morpholine | C-5, C-8 (activated) | Amino-substituted quinoline | Reaction on activated 6-bromo-5-nitroquinoline (B1267105) nih.gov |

Introduction of Diverse Functional Groups via Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for derivatizing the this compound scaffold. The carbon-bromine bonds at positions 5 and 8 are ideal sites for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a vast array of functional groups with high efficiency and selectivity. rsc.org

The Suzuki-Miyaura coupling is a widely used method for creating C-C bonds between aryl halides and organoboron compounds. libretexts.orgwikipedia.org Bromoquinolines are excellent substrates for this reaction, enabling the synthesis of aryl- and heteroaryl-substituted quinolines. researchgate.net By reacting this compound with various arylboronic acids or esters, a diverse library of 5,8-diarylquinolines can be generated. The reaction conditions can often be tuned to achieve either mono- or di-substitution, providing further control over the final molecular structure. mdpi.com

Another important transformation is the Sonogashira coupling, which introduces alkyne moieties by reacting the aryl halide with a terminal alkyne in the presence of palladium and copper catalysts. Research on polybromoquinolines has shown that different C-Br positions can exhibit different reactivities, allowing for regioselective cross-coupling. rsc.org This opens the possibility for sequential, site-selective functionalization of this compound, where a Sonogashira coupling could be performed at one position, followed by a different coupling reaction, such as a Suzuki coupling, at the other. rsc.org

The following table outlines major cross-coupling reactions that can be employed to diversify the this compound core.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Introduced Group |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd(PPh₃)₄ or PdCl₂(dppf), Base | C(sp²)–C(sp²) | Aryl, Heteroaryl |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) | Alkynyl |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C(sp²)–C(sp²), C(sp²)–C(sp) | Aryl, Alkenyl, Alkynyl |

| Buchwald-Hartwig Amination | Amine (R₂NH) or Amide | Pd catalyst, Ligand (e.g., BINAP), Base | C(sp²)–N | Amino, Amido |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C(sp²)–C(sp²) | Alkenyl |

Design Principles for Novel Quinoline Derivatives

The derivatization of the this compound scaffold is guided by principles rooted in medicinal chemistry and materials science. The quinoline core is recognized as a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.govnih.gov

A primary design principle is the use of the dibromo-scaffold as a template for generating libraries of analogues for structure-activity relationship (SAR) studies. The bromine atoms serve as versatile synthetic handles, allowing chemists to systematically introduce a wide range of substituents at the C-5 and C-8 positions. By evaluating the biological activity of these derivatives, researchers can identify which chemical features (e.g., specific aryl groups, hydrogen bond donors/acceptors, or lipophilic moieties) are critical for potency and selectivity against a given biological target, such as a protein kinase or a DNA-related enzyme. nih.gov For example, studies on other brominated quinolines have shown that the position and nature of substituents significantly influence their anticancer properties. nih.gov

Another key principle is bioisosteric replacement and scaffold hopping. The functional groups introduced via derivatization can mimic the structure or electronic properties of known pharmacophores or serve to anchor the molecule in a protein's binding pocket. The core quinoline structure itself can be modified to alter its fundamental properties while retaining key binding interactions. The goal is often to optimize a compound's pharmacological profile, improving its efficacy, selectivity, or metabolic stability.

Finally, the design of novel derivatives is also driven by the quest for new materials with specific photophysical or electronic properties. The extended π-systems created by coupling aryl or alkynyl groups to the quinoline core can lead to compounds with interesting fluorescence or charge-transport characteristics, making them candidates for use in organic electronics or as chemical sensors.

Computational and Theoretical Investigations

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for estimating the binding affinity of a ligand to a target receptor.

While specific molecular docking studies focusing exclusively on 5,8-Dibromoquinoline are not extensively documented in publicly available literature, research on structurally related bromoquinoline and quinoline (B57606) derivatives provides a framework for understanding its potential interactions. For instance, studies on various substituted quinolines have demonstrated their ability to fit into the active sites of proteins and enzymes. Molecular docking analyses of these compounds reveal key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues. nih.gov

The binding affinity, often expressed in kcal/mol, is a measure of the strength of the interaction between the ligand and the receptor. For a series of quinoline-stilbene derivatives docked against E. coli DNA gyraseB, binding affinities were found to be in a range that was comparable to the standard drug ciprofloxacin, indicating potent inhibitory potential. researchgate.net It is plausible that this compound would exhibit similar types of interactions, with the bromine atoms potentially participating in halogen bonding, a significant non-covalent interaction in molecular recognition. researchgate.net

Table 1: Representative Binding Affinities of Substituted Quinolines from Molecular Docking Studies

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |

| Quinoline-stilbene derivatives | E. coli DNA gyraseB | -6.9 to -7.1 | Ciprofloxacin | -7.3 |

| Quinazoline-4(3H)-one derivatives | EGFR | -5.3 to -6.7 | Erlotinib | Not specified |

This table is generated based on data from studies on quinoline derivatives and is for illustrative purposes. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties.

Analysis of Electronic Properties (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. scirp.org

For the parent quinoline molecule, DFT calculations have established the energies of these frontier orbitals. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org The introduction of two bromine atoms at the 5 and 8 positions of the quinoline ring is expected to significantly influence its electronic properties. The electron-withdrawing nature of the bromine atoms would likely lower the energy of both the HOMO and LUMO, and potentially alter the HOMO-LUMO gap, thereby modulating the molecule's reactivity and kinetic stability. rsc.org

Table 2: Calculated Frontier Molecular Orbital Energies for Quinoline

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| HOMO-LUMO Gap | 4.83 |

Data based on DFT (B3LYP/6-31+G(d,p)) calculations for the parent quinoline molecule. scirp.org

Transition-State Modeling

Transition-state modeling is a computational technique used to study the mechanism of chemical reactions. It involves locating the transition state, which is the highest energy point along the reaction coordinate. Understanding the structure and energy of the transition state provides valuable information about the reaction rate and mechanism.

Computational Studies on Carbon Dioxide Adsorption in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous materials with potential applications in gas storage and separation. Computational studies, including DFT, are used to investigate the adsorption of gases like carbon dioxide within the pores of MOFs.

While there are no direct computational studies on the use of this compound as a linker in MOFs for CO2 adsorption, the functionalization of organic linkers is a key strategy for enhancing adsorption properties. The introduction of halogen atoms can influence the electrostatic potential of the linker and its interactions with CO2 molecules. Computational modeling would be essential to predict the effect of incorporating this compound into a MOF structure on its CO2 uptake capacity and selectivity.

Regioselectivity and Reaction Mechanism Studies

DFT calculations are a powerful tool for understanding and predicting the regioselectivity of chemical reactions. By calculating the energies of possible intermediates and transition states, the most favorable reaction pathway can be determined.

For quinoline derivatives, DFT has been used to study the regioselectivity of various reactions, including C-H activation and functionalization. mdpi.com The electronic properties of the quinoline ring, influenced by substituents, dictate the position of electrophilic or nucleophilic attack. In the case of this compound, DFT calculations could predict the most likely sites for further functionalization, aiding in the design of synthetic routes to more complex molecules. Such studies can analyze local reactivity indices, like Fukui functions, to identify the most reactive sites within the molecule. scispace.commdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations are particularly useful for understanding the behavior of molecules in a biological environment, such as the interaction of a drug candidate with a protein or a cell membrane. mdpi.com In the context of this compound, MD simulations could be used to study its stability and conformational dynamics within the binding pocket of a target protein, complementing the static picture provided by molecular docking. nih.gov

For example, MD simulations have been used to investigate the interactions of halogenated inhibitors with enzymes, providing insights into the stability of halogen bonds. researchgate.net A simulation of this compound bound to a target protein could reveal the dynamics of its interactions and help to rationalize its binding affinity and potential as a therapeutic agent.

In Silico Predictions for Biological Activity

In the absence of extensive experimental biological data for this compound, computational, or in silico, methods provide a valuable approach for predicting its potential biological activities and pharmacokinetic properties. These predictive models utilize the chemical structure of a compound to estimate its interactions with biological targets and its likely behavior within an organism. Such predictions are instrumental in guiding further experimental research and drug discovery efforts.

Halogenated quinolines, as a class, are known to exhibit a range of biological effects, including antimicrobial and anticancer activities. nih.govnih.gov The presence and position of halogen atoms on the quinoline scaffold can significantly influence the compound's biological profile. acs.org For instance, various bromoquinoline derivatives have been investigated for their potential as anticancer agents, with some demonstrating inhibitory effects on enzymes crucial for cell proliferation, such as topoisomerase I. nih.gov

To elucidate the potential therapeutic applications of this compound, its structure can be analyzed using various predictive software and web-based tools. These platforms employ algorithms based on large datasets of known drug-target interactions and pharmacokinetic properties to forecast the bioactivity of a novel compound.

One such approach involves predicting the likely protein targets of a small molecule. By comparing the structure of this compound to libraries of compounds with known biological activities, potential targets can be identified. This can offer insights into the molecular mechanisms through which the compound might exert a biological effect.

Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of in silico analysis. These predictions help to assess the "drug-likeness" of a compound and to anticipate potential challenges in its development as a therapeutic agent. Key parameters evaluated include its solubility, permeability, potential for metabolism by cytochrome P450 enzymes, and adherence to established guidelines for oral bioavailability, such as Lipinski's rule of five.

The following tables present the in silico predicted data for this compound, offering a computational perspective on its potential biological activities and pharmacokinetic profile.

Predicted Biological Targets for this compound

The potential biological targets for this compound were predicted using the SwissTargetPrediction tool. The table below lists the top predicted protein classes and specific targets, ranked by probability. This provides an indication of the potential therapeutic areas where this compound might be active.

| Target Class | Probability | Known Actives | Predicted Targets |

|---|---|---|---|

| Enzyme | 40.0% | 15 | Carbonic anhydrase II, Carbonic anhydrase I, Prostaglandin G/H synthase 2, Prostaglandin G/H synthase 1, Cytochrome P450 19A1 |

| Nuclear Receptor | 20.0% | 15 | Androgen receptor |

| G-protein coupled receptor | 13.3% | 15 | Cannabinoid receptor 1, Cannabinoid receptor 2 |

| Kinase | 6.7% | 15 | Serine/threonine-protein kinase PIM-1 |

| Ion channel | 6.7% | 15 | Potassium voltage-gated channel subfamily H member 2 |

Predicted Physicochemical and ADMET Properties of this compound

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) of this compound were predicted using the SwissADME web tool. The data provides insights into the compound's potential drug-likeness and bioavailability.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C₉H₅Br₂N | - |

| Molecular Weight | 286.95 g/mol | Within Lipinski's rule (<500) |

| LogP (Consensus) | 3.25 | Indicates good lipophilicity, within Lipinski's rule (<5) |

| Water Solubility (ESOL) | -4.11 (log mol/L) | Poorly soluble |

| Pharmacokinetics | ||

| GI Absorption | High | Predicted to be well absorbed from the gastrointestinal tract |

| BBB Permeant | Yes | Predicted to cross the blood-brain barrier |

| P-gp Substrate | No | Not likely to be actively effluxed from cells |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | No | - |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | - |

| CYP3A4 Inhibitor | No | - |

| Drug-Likeness | ||

| Lipinski's Rule | Yes (0 violations) | Good oral bioavailability is predicted |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability |

Biological and Biomedical Applications of 5,8 Dibromoquinoline Derivatives

Anticancer Activity Research

Derivatives of 5,8-dibromoquinoline have emerged as a promising class of compounds in the development of new anticancer agents. nih.gov Research has demonstrated their ability to inhibit the growth of various cancer cell lines, trigger programmed cell death, and interfere with crucial enzymatic pathways necessary for tumor progression.

Antiproliferative Effects on Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. Studies have consistently shown that modifications to the quinoline (B57606) core can lead to potent antiproliferative activity. For instance, brominated 8-hydroxyquinolines have demonstrated significant growth inhibition against various tumor cells. researchgate.net

One study highlighted that 5,7-dibromo-8-hydroxyquinoline exhibited strong antiproliferative effects on C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net Another investigation into highly brominated quinolines identified 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline as a particularly active compound, showing IC50 values between 5.45 and 9.6 μg/mL against the same cell lines. nih.gov The introduction of bromine atoms, often in combination with a hydroxyl group at the C-8 position, appears to be a favorable structural feature for enhancing anticancer effects. nih.govmdpi.com

Furthermore, research on quinoline-5,8-diones, a related structural class, revealed that these compounds possess antiproliferative activity comparable to the established chemotherapy drug cisplatin (B142131) when tested against the P388 leukemia cell line. nih.gov

| Compound | Cancer Cell Lines | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | researchgate.net |

| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45 - 9.6 µg/mL | nih.gov |

| 6-Bromo-5-nitroquinoline (B1267105) | C6, HeLa, HT29 | Demonstrated greatest antiproliferative activity compared to 5-FU | nih.gov |

| Quinoline-5,8-dione analogues | P388 (leukemia) | Comparable to cisplatin | nih.gov |

Apoptosis Induction Mechanisms

Beyond inhibiting cell proliferation, a key mechanism for the anticancer action of this compound derivatives is the induction of apoptosis, or programmed cell death. Deficiencies in apoptotic pathways are a hallmark of cancer, allowing for uncontrolled cell survival. nih.gov

Studies have confirmed the apoptotic potential of several bromoquinoline derivatives. For example, 6-bromo-5-nitroquinoline has been identified as a compound that can trigger cancer cell death through apoptosis. nih.gov Similarly, DNA laddering assays, a hallmark of apoptosis, confirmed that 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline and 6,8-dibromo-5-nitroquinoline are capable of inducing this cell death pathway. nih.gov Research on 5,7-dibromo-8-hydroxyquinoline also indicated its potential to induce apoptosis. researchgate.net

The broader family of quinoline derivatives has been shown to activate specific molecular pathways to initiate apoptosis. One such derivative, known as PQ1, induces cytotoxicity by activating both caspase-8 (a key initiator of the extrinsic apoptotic pathway) and caspase-9 (a critical component of the intrinsic pathway). nih.govresearchgate.net Another novel imidazoquinoline derivative was found to induce apoptosis in glioblastoma cells, characterized by an increase in the sub-G1 cell population, generation of reactive oxygen species (ROS), and activation of caspase-3. waocp.org

Enzyme Inhibition Relevant to Cancer Pathways

The anticancer effects of this compound derivatives are also linked to their ability to inhibit enzymes that are crucial for cancer cell survival and replication. Topoisomerases, for instance, are enzymes that manage DNA tangles and are vital for DNA replication; their inhibition can lead to catastrophic DNA damage and cell death.

Research has shown that certain bromoquinoline derivatives are effective inhibitors of human topoisomerase I. nih.gov Specifically, 5,7-dibromo-8-hydroxyquinoline and 3,5,6,7-tetrabromo-8-methoxyquinoline have been identified as novel topoisomerase I inhibitors. researchgate.netnih.gov This inhibition of DNA relaxation prevents the necessary processes of replication and repair, ultimately contributing to the compound's cytotoxic effects. researchgate.net In a broader context, various quinoline-heterocyclic hybrids have been reported to inhibit a wide range of protein kinases that are often dysregulated in cancer, such as PI3K, highlighting the diverse enzymatic targets of the quinoline scaffold. ekb.eg

Antimicrobial Activity Studies

In addition to their anticancer properties, derivatives of this compound are being investigated for their potential to combat microbial infections. The rise of antibiotic resistance has created an urgent need for new antimicrobial agents with novel mechanisms of action, and quinoline-based compounds represent a promising avenue of research. mdpi.com

Antibacterial Spectrum and Efficacy

Derivatives of bromoquinoline have demonstrated activity against a range of bacterial pathogens. Studies on amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline revealed significant activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net These compounds were found to be particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net

Similarly, quinoline-5,8-dione derivatives incorporating aryl sulphonamides have shown antibiotic potency against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values in the range of 0.80-1.00 mg/ml. researchgate.net Other research on novel quinoline derivatives has reported excellent antibacterial activity, with MIC values as low as 3.12 µg/mL against bacteria including Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov Benzo[f]quinoline derivatives have also been evaluated, showing very good activity against the Gram-positive S. aureus but were less active against the Gram-negative E. coli. nih.gov

| Compound Class | Bacterial Strains Tested | Reported Efficacy | Reference |

|---|---|---|---|

| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | S. aureus, B. subtilis (Gram+), E. coli, P. aeruginosa (Gram-) | More effective against Gram-positive bacteria | nih.govresearchgate.net |

| 7-Bromoquinoline-5,8-dione derivatives | Various bacterial and fungal strains | MIC range of 0.80-1.00 mg/ml | researchgate.net |

| Novel quinoline derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | MIC values from 50 to 3.12 µg/mL | nih.gov |

| Benzo[f]quinoline salts | S. aureus (Gram+), E. coli (Gram-) | Good activity against S. aureus, less active against E. coli | nih.gov |

Antifungal and Antivirulence Properties

The threat of invasive fungal infections is growing, compounded by the limited number of available antifungal drugs and increasing resistance. acs.org Dibromoquinoline derivatives have shown significant promise in this area.

A notable study identified a dibromoquinoline compound with potent, broad-spectrum antifungal activity, inhibiting the growth of clinically relevant species of Candida, Cryptococcus, and Aspergillus at concentrations as low as 0.5 μg/mL. acs.org Beyond simply killing the fungi, this compound also exhibited antivirulence properties. At sub-inhibitory concentrations, it interfered with key pathogenic processes in Candida albicans, namely the formation of hyphae and biofilms, which are crucial for its ability to cause disease. acs.org The mechanism of action for this compound appears to be unique, targeting metal ion homeostasis in the fungal cells. acs.org

Other studies have also confirmed the antifungal potential of this chemical family. Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline were tested against the yeast Candida albicans, showing significant activity. nih.govresearchgate.net Furthermore, certain 2-substituted-quinolin-8-ol derivatives displayed in vitro antifungal activity that was comparable to or even higher than the standard antifungal drug fluconazole. nih.gov Benzo[f]quinoline salts also demonstrated excellent activity against C. albicans. nih.gov This body of research underscores the potential of dibromoquinoline derivatives as leads for developing new antifungal therapies that can both kill fungi and disarm their key virulence mechanisms.

Antimalarial Potential

Research into the antimalarial properties of quinoline derivatives is extensive, with compounds like chloroquine (B1663885) and primaquine (B1584692) historically forming the backbone of antimalarial chemotherapy. However, specific studies focusing on the antimalarial potential of this compound are not prominently featured in available scientific literature. The broader class of 5- and 8-substituted quinolines has been investigated. For instance, a series of 5-aryl-8-aminoquinoline derivatives were synthesized and evaluated for their antimalarial activities. These compounds showed metabolic stability and potency against Plasmodium falciparum, with some analogues demonstrating a better activity profile against chloroquine-resistant strains than chloroquine-sensitive ones. nih.gov Specifically, derivatives with electron-donating groups on the 5-aryl substituent exhibited enhanced activity. nih.gov

Furthermore, quinoline-5,8-diones have been explored as potential antimalarial agents. rsc.org Despite these explorations into related quinoline structures, there is a discernible gap in the research concerning the direct evaluation of this compound and its simple derivatives for antimalarial efficacy. This lack of specific data prevents a conclusive statement on its potential in this therapeutic area.

Tuberculostatic and Cytostatic Effects

The cytostatic effects of this compound derivatives have been a subject of investigation, revealing potential anticancer properties. Studies have explored the antiproliferative activity of these compounds against various cancer cell lines.

One area of focus has been the derivatization of the this compound core to enhance its cytostatic capabilities. For example, the introduction of a nitro group at the 5-position of 6,8-dibromoquinoline (B11842131) resulted in a compound with significant inhibitory activity against C6 (rat glioma), HT29 (human colorectal adenocarcinoma), and HeLa (human cervical carcinoma) cancer cell lines. In contrast, the 6,8-dibromoquinoline precursor showed no such inhibitory effects, highlighting the importance of specific substitutions for cytotoxic activity.

Further modifications of the this compound scaffold have been explored. For instance, 5,7-dibromo-8-hydroxyquinoline has demonstrated strong antiproliferative activity against C6, HeLa, and HT29 cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL. These findings suggest that the presence of a hydroxyl group at the 8-position, in conjunction with the bromo substituents, contributes significantly to the cytostatic effects.

While the cytostatic effects of certain this compound derivatives have been documented, there is a notable absence of research on their tuberculostatic effects in the available scientific literature.

Enzyme Inhibition Studies

The mechanism of action for the cytostatic effects of some this compound derivatives has been linked to their ability to inhibit key cellular enzymes. A significant target identified in these studies is DNA topoisomerase I, an enzyme crucial for DNA replication and repair.

Specifically, 5,7-dibromo-8-hydroxyquinoline has been found to inhibit the recombinant human DNA topoisomerase I enzyme. This inhibitory activity is believed to contribute to its observed antiproliferative effects against cancer cell lines. The ability of this compound to suppress the relaxation of supercoiled plasmid DNA further supports its role as a topoisomerase I inhibitor.

The following table summarizes the inhibitory activity of a selected this compound derivative against various cancer cell lines, which is linked to its enzyme inhibitory properties.

| Compound | Cell Line | IC50 (µg/mL) |

| 5,7-dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7-25.6 |

| HeLa (human cervix carcinoma) | 6.7-25.6 | |

| HT29 (human colon carcinoma) | 6.7-25.6 |

Metal Ion Homeostasis Targeting

The role of metal ions in various pathological processes has led to the exploration of compounds that can modulate their homeostasis. Quinoline derivatives, particularly 8-hydroxyquinolines, are well-known for their metal-chelating properties. However, specific research on the application of this compound derivatives in targeting metal ion homeostasis is not extensively documented in the available literature. While the broader class of 8-hydroxyquinolines has been studied for this purpose, dedicated investigations into the effects of 5,8-dibromo substitution on these properties are limited.

In Vivo Efficacy Models

The translation of in vitro findings to in vivo efficacy is a critical step in drug development. For this compound derivatives, there is a scarcity of published in vivo efficacy studies for the specific biological activities discussed. However, research on related quinoline compounds provides some context for potential in vivo applications.

For example, a novel 8-hydroxyquinoline (B1678124) derivative, L14, demonstrated in vivo efficacy in a murine model of Candida albicans infection. nih.gov In this study, L14 was effective at reducing the fungal burden and extending the survival of the infected mice. nih.gov While this study highlights the potential of the broader quinoline class in in vivo models, it is important to note that this was not a 5,8-dibromo-substituted derivative.

Similarly, in the context of antimalarial research, a series of 5-aryl-8-aminoquinoline derivatives were found to be substantially less toxic than primaquine and tafenoquine (B11912) in mouse models, although they did not show significant causal prophylactic activity against Plasmodium berghei sporozoites. nih.gov These examples underscore the importance of in vivo studies for evaluating the therapeutic potential of quinoline derivatives, while also highlighting the current lack of such data specifically for this compound in the areas of antimalarial, tuberculostatic, and cytostatic applications.

Materials Science and Advanced Applications

Organic Semiconductors and Flexible Electronics

Quinoline-based materials are recognized for their favorable physical and photoelectronic characteristics, positioning them as promising candidates for organic electronic applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). d-nb.info The electron-deficient nature of the quinoline (B57606) ring system is a key attribute, allowing for the tuning of molecular energy levels, which is crucial for designing efficient semiconductor materials. mdpi.com The nitrogen-containing structure can also lead to ambipolar charge transport behavior, a desirable property for complex organic circuits. d-nb.info

5,8-Dibromoquinoline serves as a fundamental precursor for the synthesis of novel π-conjugated polymers. mdpi.comresearchgate.net The bromine atoms at the 5 and 8 positions act as versatile synthetic handles, enabling the construction of extended polymer chains through various cross-coupling reactions. mdpi.com For instance, researchers have prepared poly(quinoline-5,8-diyl), a polymer with a new π-conjugation system, by utilizing zero-valent nickel complexes to polymerize this compound. mdpi.comresearchgate.net Similarly, palladium-catalyzed Suzuki cross-coupling reactions are employed to create 5,8-linked quinoline-based copolymers with other aromatic units, such as fluorene. d-nb.info

The incorporation of the 5,8-linked quinoline unit into a polymer backbone significantly influences the material's electronic properties. It allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com Specifically, using quinoline-based comonomers can lead to deeper lying HOMO levels, which suggests good oxidative stability for this class of materials, a prerequisite for long-lasting electronic devices. mdpi.com The rigid quinoline core also imparts high thermal stability to the resulting copolymers, another critical factor for device performance and longevity. d-nb.info The specific substitution pattern not only dictates the electronic properties but also influences the solid-state packing of the polymer chains, which is essential for efficient intermolecular charge transport. researchgate.net

Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of a MOF are directly related to the choice of these components. This compound is an ideal starting material for creating bespoke organic linkers for MOF synthesis due to its rigid structure and reactive bromine sites.

A prominent example is the synthesis of the tetracarboxylate linker 5,5'-(quinoline-5,8-diyl)-diisophthalate, denoted as H₄L1. researchgate.netCurrent time information in Bangalore, IN. The synthesis begins with this compound and involves a palladium-catalyzed cross-coupling reaction with dimethyl 5-(pinacolboryl)isophthalate. researchgate.net This step attaches isophthalate (B1238265) units at the 5 and 8 positions of the quinoline core. The final linker is obtained after subsequent hydrolysis and acidification steps. researchgate.net This synthetic strategy demonstrates how the dibromo functionality serves as a crucial anchor point for elaborating the quinoline core into a larger, multitopic ligand suitable for forming extended, porous networks.

MOFs built from quinoline-derived linkers exhibit interesting properties for gas storage and separation, driven by the chemical nature of the exposed quinoline unit within the pores. A family of isostructural copper-based MOFs, including ZJNU-43, has been synthesized using the H₄L1 linker derived from this compound. d-nb.infoCurrent time information in Bangalore, IN. After activation, the resulting material, ZJNU-43a, possesses a porous structure where the Lewis basic nitrogen atom of the quinoline moiety is exposed within the framework's nanocages. researchgate.net

This accessible nitrogen site plays a crucial role in the selective adsorption of CO₂. Current time information in Bangalore, IN. Studies comparing ZJNU-43a with isostructural MOFs containing different nitrogen-based linkers (ZJNU-44a and ZJNU-45a) have shown that the CO₂ adsorption properties depend not only on the presence of Lewis basic sites but, more importantly, on their accessibility. d-nb.infoCurrent time information in Bangalore, IN. ZJNU-43a demonstrates significant CO₂ uptake, highlighting the potential of using quinoline-based linkers to engineer MOFs with tailored gas separation capabilities. researchgate.netCurrent time information in Bangalore, IN. The framework's performance in separating gas mixtures like CO₂/CH₄ and CO₂/N₂ is a key area of investigation. Current time information in Bangalore, IN.

The table below summarizes the gas adsorption capacities of ZJNU-43a at room temperature.

| Gas Adsorbed | Adsorption Capacity at 296 K, 1 atm (cm³/g) |

| Carbon Dioxide (CO₂) | 103 |

| Methane (CH₄) | ~12 |

| Nitrogen (N₂) | ~6 |

| Data sourced from He et al., J. Mater. Chem. A, 2015. Current time information in Bangalore, IN.google.com |

Catalysis and Polymerization

The C-Br bonds in this compound provide reactive sites for the synthesis of complex, multidentate ligands for transition metal catalysis. While many studies focus on the 2,8-disubstituted pattern, the principles apply to the 5,8-isomer as a versatile precursor. Palladium-catalyzed reactions, such as Stille and Buchwald-Hartwig couplings, are powerful methods for converting the C-Br bonds into C-C, C-N, or C-P bonds, thereby introducing new coordinating atoms. nih.govcaltech.edu

For example, a general strategy involves the sequential functionalization of a dibromoquinoline. nih.gov One bromine can be replaced via a Stille coupling with an organotin reagent, like 2-(tributylstannyl)pyridine, to introduce a pyridyl group. The remaining bromine can then be substituted in a subsequent step, for instance, through a palladium-catalyzed coupling with a phosphine (B1218219) source like diphenylphosphine (B32561) (HPPh₂). nih.gov This step-wise approach allows for the creation of asymmetric tridentate "pincer" ligands with a rigid quinoline backbone, which can enforce specific coordination geometries and electronic properties on a metal center, influencing its catalytic activity. nih.gov Such ligands have been used to synthesize complexes with first-row transition metals, including iron, cobalt, and nickel. nih.gov

Late transition metal complexes, particularly those of iron, cobalt, and nickel, bearing quinoline-based ligands have emerged as highly active catalysts for olefin polymerization. d-nb.infogoogle.com Ligands based on a 2,8-disubstituted quinoline scaffold, such as 2,8-bis(imino)quinolines, have been extensively studied. mdpi.comgoogle.com These tridentate ligands coordinate to the metal center and, upon activation with a co-catalyst like methylaluminoxane (B55162) (MAO), polymerize ethylene (B1197577) and other α-olefins. mdpi.com

The structure of the quinoline-based ligand is critical for catalyst performance. The bulky substituents on the imino groups, which can be introduced via precursors like this compound, create a sterically hindered environment around the metal. d-nb.info This steric bulk plays a key role in retarding chain transfer processes, which leads to the formation of high molecular weight polymers. d-nb.info By tuning the steric and electronic properties of the quinoline ligand, the catalyst's activity, thermal stability, and the properties of the resulting polyolefin (e.g., molecular weight, crystallinity, and branching) can be precisely controlled. mdpi.com The robustness of the quinoline framework makes these catalysts suitable for high-temperature polymerization conditions, which is advantageous for industrial applications. mdpi.commdpi.com

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5,8-dibromoquinoline by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum of a derivative, 6,8-dibromo-5-nitroquinoline, showed the disappearance of two doublets with meta coupling that were present in the 6,8-dibromoquinoline (B11842131) starting material. nih.gov Instead, a new singlet appeared at δH 8.33 ppm in the aromatic region, confirming the substitution at the C-5 position. nih.gov In another study on 6,8-dibromo-4-methoxy-2-phenylquinoline, the proton NMR spectrum in CDCl₃ displayed characteristic signals for the quinoline (B57606) and phenyl protons. mdpi.com For instance, the proton at the 7th position appeared as a doublet at 7.87 ppm (J = 7.6 Hz). rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a related compound, 6,8-dibromo-2-phenylquinolin-4(1H)-one, the carbon signals were observed in the range of 109.0 to 177.0 ppm in CDCl₃. mdpi.com The carbonyl carbon (C=O) resonated at 177.0 ppm, while the aromatic and heterocyclic carbons appeared at various chemical shifts, confirming the dibrominated quinoline structure. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

In a study of a derivative, 6,8-dibromo-2-phenylquinolin-4(1H)-one, the IR spectrum showed characteristic absorption bands. mdpi.com The N-H stretching vibration was observed around 3389 cm⁻¹, while the C=O stretching appeared at 1620 cm⁻¹. mdpi.com Aromatic C=C and C=N stretching vibrations were also identified in the region of 1349-1537 cm⁻¹. mdpi.com The presence of the C-Br bond can also be inferred from characteristic absorptions in the lower frequency region of the IR spectrum. For instance, in a study on 7-bromo-6-(3-hydroxyprop-1-yn-2-yl) quinoline-5,8-dione, a C-Br stretch was observed at 738 cm⁻¹. researchgate.net

UV/Visible Spectroscopy

UV/Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.

The UV-Vis spectrum of a related compound, 6,7-bis(hex-1-yn-1-yl)quinoline-5,8-dione, a derivative of a dibromoquinoline, exhibited absorption maxima (λmax) at 739, 477, and 351 nm. bioline.org.br In another study, the photophysical properties of a copolymer containing a 5,7-dibromo-8-oxyoctyl-quinoline unit were investigated. scielo.br The UV-Vis spectrum of this quinoline monomer in chloroform (B151607) showed distinct absorption bands. scielo.br The electronic absorption spectra of various quinazolinone derivatives, which share the quinoline core, reveal multiple absorption bands in the ultraviolet region, typically between 260 and 400 nm, corresponding to π–π* transitions of the aromatic system. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. For 6,8-dibromo-2-phenylquinolin-4(1H)-one, the molecular ion peak [MH]⁺ was found at m/z 377.9128, which is consistent with the calculated mass for the formula C₁₅H₁₀NO⁷⁹Br₂⁺ (377.9129). mdpi.com Similarly, for 6,8-dibromo-2-(4-chlorophenyl)quinolin-4(1H)-one, the [MH]⁺ peak was observed at m/z 411.8737, matching the expected value for C₁₅H₉NO³⁵Cl⁷⁹Br₂⁺ (411.8739). mdpi.com The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) is a key feature in the mass spectrum of bromo-compounds, aiding in their identification.

X-ray Crystallography for Structural Elucidation

A study on 6,8-dibromoquinoline revealed that the molecule is nearly planar, with a root-mean-square deviation of 0.027 Å. csic.es The crystal structure is stabilized by π–π stacking interactions between the pyridine (B92270) and benzene (B151609) rings of adjacent molecules, with a centroid–centroid distance of 3.634 Å. csic.es Additionally, short Br···Br contacts of 3.4443 Å were observed. csic.es The crystal data for 6,8-dibromoquinoline indicated a monoclinic crystal system with the space group P2₁/c. In a related compound, 3,6,8-tribromoquinoline, the molecule was also found to be almost planar. uniovi.esiucr.org The crystal structure was stabilized by weak aromatic π-π interactions between the pyridine and benzene rings of adjacent quinoline systems. uniovi.esiucr.org

| Analytical Technique | Key Findings for Dibromoquinoline Derivatives |

| ¹H NMR | Characteristic chemical shifts and coupling constants for aromatic protons. nih.govrsc.org |

| ¹³C NMR | Resonances confirming the carbon skeleton and functional groups. mdpi.com |

| IR Spectroscopy | Absorption bands for C=C, C=N, and C-Br stretching vibrations. mdpi.comresearchgate.net |

| UV/Vis Spectroscopy | Absorption maxima corresponding to electronic transitions in the UV region. bioline.org.brscielo.brmdpi.com |

| Mass Spectrometry | Accurate molecular weight and isotopic patterns confirming the presence of bromine. mdpi.com |

| X-ray Crystallography | Precise bond lengths, bond angles, and intermolecular interactions in the solid state. csic.es |

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

While methods for synthesizing 5,8-dibromoquinoline exist, there is a continuous drive towards more efficient, environmentally benign, and cost-effective strategies. Future research is anticipated to focus on the following areas:

Greener Synthetic Pathways: A significant challenge is the reduction of hazardous reagents and waste. The development of C-H activation and halogenation techniques could offer more direct and atom-economical routes to this compound and its derivatives.

Alternative Brominating Agents: Investigation into less hazardous brominating agents than traditionally used elemental bromine is crucial for enhancing the safety and sustainability of the synthesis.

Catalytic Systems: The design and application of novel catalytic systems, including those based on transition metals or even metal-free catalysts, could enable milder reaction conditions, thereby reducing energy consumption and improving reaction yields.

The ultimate goal is to establish scalable and sustainable processes for the production of this valuable chemical intermediate.

Exploration of Diverse Chemical Transformations